N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate
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Overview
Description
N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate is a synthetic organic compound It is characterized by the presence of a chloroethyl group, a methyl group, and a trimethylindolium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine, N-methylaniline, and 1,3,3-trimethylindole.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Reaction Steps: The synthesis may involve multiple steps, including alkylation, condensation, and quaternization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a fluorescent probe or dye.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate involves its interaction with molecular targets and pathways. For example:
Molecular Targets: The compound may interact with DNA, proteins, or enzymes.
Pathways Involved: It may affect cellular pathways related to apoptosis, cell cycle regulation, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- **N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline
- **N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;chloride
Uniqueness
N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate is unique due to its specific combination of functional groups and its sulfate counterion, which may influence its solubility, stability, and reactivity compared to similar compounds.
Properties
CAS No. |
85187-88-8 |
---|---|
Molecular Formula |
C44H52Cl2N4O4S |
Molecular Weight |
803.9 g/mol |
IUPAC Name |
N-(2-chloroethyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;sulfate |
InChI |
InChI=1S/2C22H26ClN2.H2O4S/c2*1-22(2)19-7-5-6-8-20(19)25(4)21(22)14-11-17-9-12-18(13-10-17)24(3)16-15-23;1-5(2,3)4/h2*5-14H,15-16H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
AJSXYXQFLIXLSN-UHFFFAOYSA-L |
Isomeric SMILES |
CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCCl)C)C.CC1(C(=[N+](C2=CC=CC=C12)C)/C=C/C3=CC=C(C=C3)N(CCCl)C)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC=C(C=C3)N(C)CCCl)C)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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